Palm-D-Glu(OSu)-OtBu
Description
Overview of Activated Esters in Amide Bond Formation
The formation of an amide bond, a covalent linkage between a carboxylic acid and an amine, is a cornerstone reaction in organic and biological chemistry, most notably in the synthesis of peptides and proteins. Direct reaction between a carboxylic acid and an amine is generally inefficient and requires harsh conditions. To facilitate this transformation under milder, more controlled conditions, the carboxylic acid is typically "activated". This involves converting the carboxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Activated esters are a prominent class of reagents used for this purpose. umich.edu N-hydroxysuccinimide (NHS) esters are among the most widely used and effective types of activated esters in bioconjugation and peptide synthesis. glenresearch.comamerigoscientific.comchemicalbook.com Their popularity stems from a favorable balance of reactivity and stability. chemicalbook.com
The mechanism of amide bond formation using an NHS ester proceeds via nucleophilic acyl substitution. glenresearch.com The primary amine of a target molecule attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.comthermofisher.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide as a stable, water-soluble leaving group and forming a highly stable amide bond. glenresearch.com
The key advantages of NHS esters include:
Selectivity: They react efficiently with primary aliphatic amines, which are common functional groups in biomolecules like the N-terminus of proteins and the side chain of lysine (B10760008) residues. glenresearch.comnih.gov
Stability: While reactive, NHS esters are sufficiently stable to be isolated, purified, and stored. chemicalbook.com They also exhibit a degree of stability in aqueous solutions, although hydrolysis does compete with the desired amination reaction, particularly at higher pH. glenresearch.comthermofisher.com
Reaction Conditions: The coupling reaction proceeds efficiently under mild conditions, typically in non-nucleophilic buffers at a pH range of 7 to 9. glenresearch.comthermofisher.com
These properties have established NHS esters as indispensable tools for labeling proteins, modifying surfaces, and synthesizing complex organic molecules and functional materials. amerigoscientific.comnih.gov
Significance of N-Palmitoyl-D-Glutamic Acid Scaffolds in Molecular Design
The N-palmitoyl-D-glutamic acid scaffold is a bifunctional molecular framework that combines a lipid component with an amino acid core, offering unique advantages in the design of bioactive molecules and materials. This scaffold is central to the structure of Palm-D-Glu(OSu)-OtBu.
The N-palmitoyl group is a saturated 16-carbon fatty acid chain. Its primary role is to impart significant lipophilicity (hydrophobicity) to the molecule it is attached to. This feature is strategically exploited in several ways:
Drug Delivery: Lipidation can enhance the solubility and stability of certain pharmaceuticals. chemimpex.com
Self-Assembly: The amphiphilic nature of molecules containing this lipid tail can drive their self-assembly into organized nanostructures, such as micelles or liposomes, which are valuable for drug delivery systems.
Biomembrane Interaction: The lipid chain can act as an anchor, localizing the molecule to cell membranes or facilitating its interaction with lipid-binding proteins. Derivatives of N-palmitoyl amides have been shown to possess anti-inflammatory properties. mdpi.comnih.govnih.gov
The D-glutamic acid core provides a versatile and stereochemically defined branching point.
Stereochemical Stability: The use of a D-amino acid, as opposed to the naturally occurring L-amino acid, can confer resistance to degradation by proteases and other enzymes, potentially increasing the in vivo half-life of a modified peptide or drug.
Functional Versatility: Glutamic acid possesses two carboxylic acid groups (at the alpha and gamma positions), offering multiple points for chemical modification. mdpi.combohrium.com In this compound, these two sites are differentially functionalized—one as a protected ester and the other as a reactive ester—allowing for sequential and site-specific conjugations.
The combination of these elements in a single scaffold is valuable in fields like tissue engineering, where glutamic acid-based polypeptides and lipopeptides are used to create scaffolds that can enhance cell adhesion, proliferation, and differentiation. nih.govnih.govrsc.org
Contextualization of this compound within Advanced Biomolecular Synthesis
This compound emerges as a sophisticated building block for advanced biomolecular synthesis by integrating the functionalities described in the previous sections into a single, ready-to-use reagent. It is effectively a heterobifunctional linker designed for the precise lipidation of amine-containing molecules.
The specific roles of its components are:
The N-hydroxysuccinimide (NHS) ester is the primary reactive site, enabling the covalent attachment of the entire palmitoyl-glutamic acid moiety to a target molecule via a stable amide bond. creative-biolabs.com
The tert-butyl (OtBu) ester serves as a robust protecting group for the alpha-carboxyl group of the glutamic acid. This prevents the carboxyl group from participating in unwanted side reactions during the initial coupling step. The OtBu group is stable under the conditions required for the NHS ester reaction but can be selectively removed later using acidic conditions (e.g., trifluoroacetic acid) to reveal a free carboxylic acid.
The N-palmitoyl chain introduces the desired lipid character, which is a key strategy for modifying the pharmacokinetic profile of peptide-based drugs. chemicalbook.comalfa-industry.com
The D-glutamic acid backbone provides the structural framework and stereochemical control.
Data Tables
Table 1: Chemical Properties of N-Palmitoyl-D-Glutamic Acid γ-Succinimidyl α-tert-Butyl Ester
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | This compound, Palm-D-Glu(NHS)-OtBu, (R)-2-Hexadecanoylamino-pentanedioic acid 5-tert-butyl ester 1-(2,5-dioxo-pyrrolidin-1-yl) ester | iris-biotech.de |
| CAS Number | 240133-35-1 | iris-biotech.de |
| Molecular Formula | C₂₉H₅₀N₂O₇ | iris-biotech.de |
| Molecular Weight | 538.72 g/mol | iris-biotech.de |
| Appearance | White crystalline powder | chemicalbook.com |
| Purity | ≥ 98% | iris-biotech.de |
| Storage Temperature | 2-8°C | iris-biotech.de |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Common Name | Key Role/Identifier |
|---|---|---|
| N-Palmitoyl-D-Glutamic Acid γ-Succinimidyl α-tert-Butyl Ester | This compound | The primary subject of this article; a lipidation reagent. |
| N-Palmitoyl-L-Glutamic Acid γ-Succinimidyl α-tert-Butyl Ester | Palm-L-Glu(OSu)-OtBu | L-isomer of the primary subject; used in Liraglutide synthesis. iris-biotech.dechemimpex.com |
| N-Hydroxysuccinimide | NHS | Leaving group in the amide bond formation reaction. glenresearch.comthermofisher.com |
| Liraglutide | Victoza | A GLP-1 analogue drug whose synthesis involves a related compound. iris-biotech.debapeks.com |
| D-Glutamic Acid | D-Glu | The core amino acid scaffold of the primary subject. |
| Palmitic Acid | The 16-carbon fatty acid component. hmdb.ca |
Properties
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-(hexadecanoylamino)pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJFKKLCCRQPHN-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Optimization of N Palmitoyl D Glutamic Acid γ Succinimidyl α Tert Butyl Ester Palm D Glu Osu Otbu
Precursor Synthesis Pathways
Synthesis of Palmitoyl-OSu Activated Esters
The activation of palmitic acid via the formation of an N-hydroxysuccinimide (NHS) ester is a critical first step to facilitate its subsequent coupling with the amino group of glutamic acid. The resulting Palmitoyl-OSu is a stable, isolable intermediate that readily reacts with primary amines. nih.gov Several methods exist for the synthesis of these active esters.
One of the most common approaches involves the use of carbodiimide coupling reagents. In this method, palmitic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a dehydrating agent such as N,N'-Dicyclohexylcarbodiimide (DCC). The reaction is typically performed in an anhydrous aprotic solvent.
A second approach involves the conversion of palmitic acid to palmitoyl (B13399708) chloride, usually with thionyl chloride or oxalyl chloride. The highly reactive acyl chloride is then reacted with NHS or its salt, such as the thallium(I) salt of N-hydroxysuccinimide, to yield the desired active ester. cdnsciencepub.com This method avoids the formation of carbodiimide byproducts, which can sometimes complicate purification.
More recent methodologies avoid the use of carbodiimides altogether. One such method utilizes a combination of triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine (Et₃N) to activate the carboxylic acid directly in the presence of N-hydroxysuccinimide. organic-chemistry.org This approach operates under mild, room-temperature conditions and offers a broad substrate scope. organic-chemistry.org
| Method | Reagents | Typical Solvents | Key Advantages | Key Disadvantages |
| Carbodiimide Coupling | Palmitic Acid, NHS, DCC/EDC | Dichloromethane (B109758) (DCM), Ethyl Acetate (B1210297) (EtOAc), Dimethylformamide (DMF) | Widely used, reliable, mild conditions. | Formation of urea byproduct (e.g., DCU) which requires removal. researchgate.net |
| Acyl Chloride | Palmitoyl Chloride, NHS or Thallium(I) salt of NHS | Tetrahydrofuran (THF), Dioxane | High reactivity, no urea byproduct. | Acyl chlorides are moisture-sensitive and corrosive. |
| I₂/PPh₃ Method | Palmitic Acid, NHS, I₂, PPh₃, Et₃N | Acetonitrile (B52724) (ACN), Dichloromethane (DCM) | Carbodiimide-free, mild room-temperature conditions, simple operation. organic-chemistry.org | Requires stoichiometric use of phosphine and iodine reagents. |
Synthesis of N-Palmitoyl-D-Glutamic Acid α-tert-Butyl Ester (Palmitoyl-D-Glu-OtBu)
The synthesis of this key intermediate is a two-stage process. First, the α-carboxyl group of D-glutamic acid is selectively protected as a tert-butyl ester. Second, the free amino group of the resulting ester is acylated with activated palmitic acid.
The preparation of the α-tert-butyl ester of D-glutamic acid can be challenging due to the presence of two carboxyl groups. One effective strategy involves the acid-catalyzed reaction of the amino acid with isobutylene or tert-butanol. researchgate.net This method takes advantage of the steric hindrance around the α-carbon to favor esterification at this position. For instance, protected amino acids can be reacted with tert-butanol using anhydrous magnesium sulfate and a catalytic amount of sulfuric acid. researchgate.net
Once the D-Glutamic acid α-tert-butyl ester is obtained, it is N-acylated using an activated form of palmitic acid, such as the Palmitoyl-OSu ester prepared in the previous step. The reaction involves the nucleophilic attack of the primary amine of the glutamic acid ester on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the released NHS. The product of this reaction is N-Palmitoyl-D-Glutamic Acid α-tert-Butyl Ester (Palmitoyl-D-Glu-OtBu), which possesses a free carboxylic acid at the γ-position, ready for the final activation step. google.com
Direct Synthesis of Palm-D-Glu(OSu)-OtBu from Palmitoyl-D-Glu-OtBu
The final step in the synthesis is the activation of the free γ-carboxyl group of Palmitoyl-D-Glu-OtBu to form the N-hydroxysuccinimide ester. This transformation converts the relatively unreactive carboxylic acid into a group that is highly susceptible to nucleophilic attack by amines, making it a valuable building block in peptide synthesis and the creation of bioconjugates.
Condensation Reagents and Reaction Mechanisms
The conversion of the γ-carboxylic acid to the γ-succinimidyl ester is most commonly achieved using a condensation reagent, with N,N'-Dicyclohexylcarbodiimide (DCC) being a frequently employed choice. googleapis.com The reaction involves mixing Palmitoyl-D-Glu-OtBu with N-hydroxysuccinimide (HOSu) in an appropriate solvent, followed by the addition of DCC. googleapis.com
The reaction mechanism proceeds in two main stages:
Activation of the Carboxylic Acid : The γ-carboxyl group of Palmitoyl-D-Glu-OtBu acts as a nucleophile, attacking the carbon atom of the carbodiimide (DCC). This results in the formation of a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to rearrangement or reaction with other nucleophiles.
Nucleophilic Attack by NHS : The N-hydroxysuccinimide, present in the reaction mixture, then attacks the activated carbonyl carbon of the O-acylisourea intermediate. This step is a nucleophilic acyl substitution.
Product Formation : The attack by NHS leads to the formation of the desired this compound and the byproduct N,N'-dicyclohexylurea (DCU). DCU is notably insoluble in many common organic solvents and precipitates out of the reaction mixture, which facilitates its removal by simple filtration. googleapis.com
Other carbodiimides, such as the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), can also be used, which can simplify the workup as the corresponding urea byproduct is water-soluble. thermofisher.com Alternative reagents like triphosgene have also been developed for synthesizing NHS esters from carboxylic acids under mild conditions. researchgate.net
Solvent System Selection and Optimization
The choice of solvent is crucial for the success of the condensation reaction. An ideal solvent should dissolve the starting materials (Palmitoyl-D-Glu-OtBu and NHS), be inert to the reactive intermediates, and facilitate the removal of byproducts. rsc.org
Aprotic solvents are exclusively used to prevent reaction with the activated intermediates. Commonly used solvents and their characteristics are summarized below.
| Solvent | Polarity | Boiling Point (°C) | Key Features for NHS Ester Synthesis |
| Ethyl Acetate (EtOAc) | Medium | 77.1 | Good solubility for reactants; poor solubility for DCU byproduct, allowing for easy filtration. googleapis.com |
| Acetonitrile (ACN) | Polar Aprotic | 81.6 | Often used in combination with other solvents like EtOAc to improve reactant solubility. googleapis.com |
| Dichloromethane (DCM) | Medium | 39.6 | Excellent solvent for many organic compounds; DCU is sparingly soluble, facilitating removal. |
| Tetrahydrofuran (THF) | Medium | 66 | Good general-purpose solvent; can be used for a wide range of coupling reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High dissolving power, but can be difficult to remove; may promote side reactions at higher temperatures. |
Optimization of the solvent system often involves using a mixture of solvents. For example, a combination of Ethyl Acetate and Acetonitrile can provide a balance between reactant solubility and efficient precipitation of the DCU byproduct. googleapis.com The selection aims to maximize the reaction yield while simplifying the subsequent purification process.
Reaction Kinetics and Temperature Control
The rate of formation of the NHS ester is influenced by several factors, including the concentration of reactants, temperature, and the specific coupling agent used. The aminolysis of NHS esters is a bimolecular reaction, and its rate is dependent on concentration. thieme-connect.de While the kinetics of the formation are less studied, the reaction is typically allowed to proceed for several hours to ensure completion. A typical reaction time is around 6 hours when using DCC at room temperature. googleapis.com
Temperature control is a critical parameter in the synthesis of active esters. lneya.com
Minimizing Side Reactions : Carbodiimide-mediated reactions are often conducted at room temperature or cooled to 0°C. Lowering the temperature helps to minimize potential side reactions, such as the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct.
Ensuring Stability : Although NHS esters are relatively stable, elevated temperatures can increase the rate of hydrolysis if any moisture is present in the reaction system. rsc.org
Controlling Exothermicity : While the esterification reaction is not strongly exothermic, maintaining a stable temperature ensures consistent and predictable reaction kinetics. mdpi.com
The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion and to ensure the reaction has gone to completion before workup.
Table of Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-Palmitoyl-D-Glutamic Acid γ-Succinimidyl α-tert-Butyl Ester |
| Palmitoyl-OSu | Palmitic Acid N-hydroxysuccinimide Ester |
| Palmitoyl-D-Glu-OtBu | N-Palmitoyl-D-Glutamic Acid α-tert-Butyl Ester |
| NHS / HOSu | N-hydroxysuccinimide |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| EDAC / EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| DCU | N,N'-dicyclohexylurea |
| EtOAc | Ethyl Acetate |
| ACN | Acetonitrile |
| DCM | Dichloromethane |
| THF | Tetrahydrofuran |
| DMF | Dimethylformamide |
| PPh₃ | Triphenylphosphine |
| Et₃N | Triethylamine |
Purification and Isolation Techniques for High Purity this compound
The isolation and purification of N-Palmitoyl-D-Glutamic Acid γ-Succinimidyl α-tert-Butyl Ester (this compound) are critical steps to ensure its suitability for subsequent applications, such as in the synthesis of peptide-based therapeutics. The lipophilic nature of the molecule, conferred by the 16-carbon palmitoyl chain, dictates the choice of purification strategies. High purity, often exceeding 98%, is typically required. novacellbio.comiris-biotech.de The methodologies predominantly involve a combination of aqueous washing, recrystallization, and, at a research scale, chromatographic techniques.
Following the synthesis of this compound, the reaction mixture typically contains the desired product in an organic solvent, along with unreacted starting materials and byproducts. Aqueous washing is an essential extractive workup step designed to remove water-soluble impurities.
Given the compound's high hydrophobicity, it remains preferentially in the organic phase while polar impurities are partitioned into the aqueous phase. researchgate.net Patent literature details a common strategy where the organic solution containing the crude product is washed sequentially with acidic aqueous solutions. google.comgoogle.com For instance, the filtrate of the reaction solution is often washed with 10% potassium hydrogen sulfate or 10% fumaric acid aqueous solutions. google.com This acidic wash is effective at removing basic impurities, such as residual amines (e.g., N,N'-diisopropylethylamine) used as catalysts in the preceding coupling steps. Following the acid wash, a wash with water or brine is typically performed to remove any remaining acid and other water-soluble byproducts. google.com The efficiency of this process relies on the significant difference in polarity between the highly lipophilic product and the water-soluble impurities.
Recrystallization is the primary method for obtaining high-purity, crystalline this compound on a large scale. google.comgoogle.com This technique leverages differences in solubility between the product and its impurities in a chosen solvent system at varying temperatures. The selection of an appropriate solvent is crucial for achieving high yield and purity.
Research has demonstrated the efficacy of using alkane solvents, fatty alcohols, or mixtures thereof. google.comgoogle.com After concentrating the organic phase post-washing, the crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool, inducing crystallization of the pure compound. google.com
Patent documents provide specific examples of solvent systems and their impact on the final product's purity. For instance, various combinations of petroleum ether (an alkane mixture) and ethanol (a fatty alcohol) have been successfully employed. google.com The table below summarizes findings from a study on the recrystallization of this compound from a dichloromethane reaction mixture.
| Recrystallization Solvent System | Achieved Purity (HPLC) | Yield |
|---|---|---|
| Petroleum Ether (twice) | 92.57% | 91% |
| Absolute Ethanol (twice) | 96.66% | 86% |
| Petroleum Ether and Absolute Ethanol | 95.91% | 85% |
| n-Propanol (twice) | 97.28% | 87% |
Data adapted from patent literature describing purification methods. google.com
These results indicate that while various solvent systems are effective, the choice represents a trade-off between purity and yield. Using absolute ethanol or n-propanol as the recrystallization solvent appears to yield a product with higher purity compared to petroleum ether alone. google.com
For research and development purposes, where exceptionally high purity is required and smaller quantities are handled, column chromatography is a viable purification method. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through.
Due to the lipophilic character of this compound, normal-phase chromatography using a silica gel stationary phase is effective. The mobile phase typically consists of a non-polar solvent like hexane or heptane, mixed with a more polar solvent such as ethyl acetate or isopropanol. By carefully selecting the solvent gradient, this compound can be effectively separated from closely related impurities that may not have been fully removed by recrystallization. While highly effective, this method is generally less scalable and more costly than recrystallization for industrial production.
Analytical Characterization Techniques for Synthetic Validation
To confirm the successful synthesis and purification of this compound, a suite of analytical techniques is employed. These methods validate the compound's identity, structure, and purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. jk-sci.comrvrlabs.com Commercial suppliers consistently report purities of 95% to over 99% as determined by HPLC. novacellbio.comiris-biotech.dejk-sci.com
The analysis is typically performed using a reverse-phase column (e.g., C18), where the non-polar stationary phase interacts with the palmitoyl chain of the molecule. A mobile phase consisting of a mixture of an aqueous component (often with an acid modifier like trifluoroacetic acid) and an organic solvent (such as acetonitrile or methanol) is used to elute the compound. The detector, usually a UV detector set at a low wavelength (e.g., 214 nm), quantifies the product and any impurities.
Detailed impurity profiling can also be conducted using HPLC. google.com A patent study identified several process-related impurities, demonstrating the resolving power of the technique. google.com
| Impurity | Typical Retention Time Relative to Product | Potential Origin |
|---|---|---|
| N-Hydroxysuccinimide (HOSU) | Early eluting | Unreacted starting material |
| N,N'-Diisopropylurea (DIU) | Early eluting | Byproduct of carbodiimide coupling agent |
| Myristic Acid Impurity | Slightly earlier than product | Impurity in palmitic acid starting material |
| Stearic Acid Impurity | Slightly later than product | Impurity in palmitic acid starting material |
Data generalized from impurity profiles described in patent literature. google.com
Mass spectrometry (MS) is an indispensable tool for confirming the identity and structural integrity of the synthesized this compound. This technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight. The expected molecular weight for this compound (C₂₉H₅₀N₂O₇) is approximately 538.72 g/mol . iris-biotech.deiris-biotech.de
Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used to generate the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. This allows for the unambiguous confirmation of the compound's molecular formula.
Tandem mass spectrometry (MS/MS) can provide further structural elucidation. nih.gov In an MS/MS experiment, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides information about the molecule's constituent parts. For this compound, characteristic fragmentation would include:
Loss of the tert-butyl group (-56 Da).
Loss of the N-hydroxysuccinimide moiety (-115 Da).
Cleavage of the amide bond, separating the palmitoyl group from the glutamic acid derivative.
While direct detection of palmitoylated molecules can be challenging due to the potential for the lipid group to be lost during analysis, modern MS techniques can reliably confirm the structure. nih.govresearchgate.net The combination of a precise molecular weight from a full MS scan and a logical fragmentation pattern from MS/MS provides definitive structural confirmation.
Spectroscopic Methods in Synthetic Monitoring
The synthesis of N-Palmitoyl-D-Glutamic Acid γ-Succinimidyl α-tert-Butyl Ester (this compound) involves a multi-step process that necessitates careful monitoring to ensure the desired product is obtained with high purity and yield. Spectroscopic techniques are indispensable tools for real-time or near real-time analysis of the reaction progress, allowing for the identification of reactants, intermediates, and the final product. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of the starting materials, intermediates, and the final product. Both ¹H and ¹³C NMR are utilized to track the chemical transformations occurring during the synthesis.
In the synthesis of this compound, a key step is the N-acylation of the D-glutamic acid α-tert-butyl ester with palmitic acid or an activated derivative thereof. This is followed by the activation of the γ-carboxyl group with N-hydroxysuccinimide (NHS) to form the succinimidyl ester.
Monitoring the N-acylation via ¹H NMR would involve observing the disappearance of the signal corresponding to the free amine protons of the D-glutamic acid derivative and the appearance of a new signal for the amide proton, typically in the range of 7.5-8.5 ppm. libretexts.org Concurrently, the signals corresponding to the methylene protons of the palmitoyl chain will become evident in the upfield region of the spectrum.
The subsequent esterification of the γ-carboxyl group can be monitored by the appearance of characteristic signals for the succinimidyl protons, which typically appear as a singlet at around 2.8 ppm. The formation of the tert-butyl ester is confirmed by a characteristic singlet at approximately 1.4-1.5 ppm, integrating to nine protons.
Predicted ¹H NMR Chemical Shifts for this compound
This table presents predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary depending on the solvent and other experimental conditions.
| Proton(s) | Functional Group | Predicted Chemical Shift (ppm) |
| CH₃ | Palmitoyl chain terminus | ~ 0.88 |
| (CH₂)n | Palmitoyl chain methylene groups | ~ 1.25 |
| CH₂-C=O | Methylene alpha to amide carbonyl | ~ 2.2-2.4 |
| -C(CH₃)₃ | tert-Butyl ester | ~ 1.4-1.5 |
| β-CH₂ | Glutamic acid backbone | ~ 1.9-2.2 |
| γ-CH₂ | Glutamic acid backbone | ~ 2.5-2.7 |
| α-CH | Glutamic acid backbone | ~ 4.3-4.5 |
| N-H | Amide | ~ 7.5-8.5 |
| CH₂-CH₂ | Succinimidyl ester | ~ 2.8 |
¹³C NMR spectroscopy provides complementary information. The formation of the amide bond is evidenced by the appearance of a carbonyl carbon signal around 170-175 ppm. The two ester carbonyls (tert-butyl and succinimidyl) will also have distinct signals in the carbonyl region of the spectrum. The progress of the reaction can be followed by monitoring the disappearance of the γ-carboxylic acid carbon signal and the appearance of the succinimidyl ester carbonyl carbon signal.
Predicted ¹³C NMR Chemical Shifts for this compound
This table presents predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary depending on the solvent and other experimental conditions.
| Carbon(s) | Functional Group | Predicted Chemical Shift (ppm) |
| CH₃ | Palmitoyl chain terminus | ~ 14 |
| (CH₂)n | Palmitoyl chain methylene groups | ~ 22-34 |
| CH₂-C=O | Methylene alpha to amide carbonyl | ~ 36 |
| -C(CH₃)₃ | tert-Butyl ester (methyl carbons) | ~ 28 |
| -C(CH₃)₃ | tert-Butyl ester (quaternary carbon) | ~ 81 |
| α-C | Glutamic acid backbone | ~ 53 |
| β-C | Glutamic acid backbone | ~ 27 |
| γ-C | Glutamic acid backbone | ~ 30 |
| C=O | Amide | ~ 173 |
| C=O | tert-Butyl ester | ~ 171 |
| C=O | Succinimidyl ester | ~ 169 |
| CH₂-CH₂ | Succinimidyl ester | ~ 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for monitoring the functional group transformations during the synthesis of this compound. The key region of interest is the carbonyl stretching frequency region (1650-1850 cm⁻¹), where amides, esters, and succinimides exhibit strong and characteristic absorption bands. libretexts.orgpressbooks.pub
The starting material, D-glutamic acid α-tert-butyl ester, will show a characteristic C=O stretch for the carboxylic acid and the tert-butyl ester. The formation of the amide bond during N-acylation can be confirmed by the appearance of a new C=O stretching band for the amide, typically around 1640-1670 cm⁻¹, and the N-H stretching vibration in the 3200-3400 cm⁻¹ region. libretexts.orgyoutube.com
The subsequent activation of the γ-carboxyl group to form the succinimidyl ester is a critical step that can be effectively monitored by IR spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of two new carbonyl stretching bands characteristic of the succinimidyl ester are indicative of a successful reaction. The succinimidyl group typically shows two C=O stretching frequencies, one around 1740 cm⁻¹ and another around 1780 cm⁻¹, in addition to the C-N stretching vibrations. vscht.cz
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | C=O stretch (Amide I) | 1640-1670 | Strong |
| N-H stretch | 3200-3400 | Medium | |
| tert-Butyl Ester | C=O stretch | 1730-1750 | Strong |
| Succinimidyl Ester | C=O stretch (asymmetric) | ~ 1780 | Strong |
| C=O stretch (symmetric) | ~ 1740 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for confirming the molecular weight of the final product and for identifying any byproducts. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, which should correspond to its molecular formula, C₂₉H₅₀N₂O₇.
The monitoring of the synthesis can be performed by taking aliquots from the reaction mixture and analyzing them by MS. The disappearance of the mass peak corresponding to the starting material and the appearance of the peak for the desired product confirms the progression of the reaction.
In addition to confirming the molecular weight, tandem mass spectrometry (MS/MS) can be used to elucidate the structure of the product through its fragmentation pattern. The fragmentation of N-acylated amino acid esters often involves cleavage at the amide bond and the ester linkages.
Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion | 539.3691 |
| [M+Na]⁺ | Sodiated molecular ion | 561.3510 |
| [M-C₄H₉]⁺ | Loss of tert-butyl group | 482.3116 |
By combining the information obtained from NMR, IR, and MS, a comprehensive picture of the synthetic process can be established, ensuring the efficient and controlled production of N-Palmitoyl-D-Glutamic Acid γ-Succinimidyl α-tert-Butyl Ester.
Applications of N Palmitoyl D Glutamic Acid γ Succinimidyl α Tert Butyl Ester Palm D Glu Osu Otbu in Peptide and Protein Modification
Utilization in Solid-Phase Peptide Synthesis (SPPS)
Palm-D-Glu(OSu)-OtBu is a key building block for introducing lipophilic moieties onto synthetic peptides, a strategy known as lipidation. iris-biotech.denih.gov This modification is often employed to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. nih.govnih.gov The compound is notably used in the synthesis of liraglutide, a lipophilic derivative of human glucagon-like peptide-1 (GLP-1) used in the management of type 2 diabetes. iris-biotech.dechemicalbook.combapeks.com
Lipidation of Peptides via N-Hydroxysuccinimide Ester Reactivity
The core of this compound's functionality lies in its N-hydroxysuccinimide (NHS) ester group. creative-biolabs.com NHS esters are highly reactive chemical entities widely used in bioconjugation and peptide synthesis to form stable amide bonds with primary amines. nih.govjyi.org This reaction readily occurs at room temperature with the α-amine of a peptide's N-terminus and the ε-amine of lysine (B10760008) side chains. nih.govresearchgate.net
The reactivity of the NHS ester is pH-dependent. jyi.org At lower pH values, the N-terminal α-amino group can be preferentially targeted for modification, as most lysine ε-amino groups remain protonated and thus less reactive. researchgate.net Conversely, at higher pH levels, the deprotonated ε-amino groups of lysine residues become more reactive, which can lead to multiple lipidations if several lysines are present in the peptide sequence. nih.govresearchgate.net This pH sensitivity allows for a degree of control over the site of lipidation. jyi.org
Strategic Introduction of the Palmitoyl-Glutamyl Moiety during SPPS
The this compound reagent allows for the direct incorporation of the palmitoyl-glutamyl side chain onto a peptide. In a typical SPPS workflow, after the desired peptide sequence has been assembled on the solid support, the N-terminal protecting group (e.g., Fmoc) is removed to expose the primary amine. The this compound reagent is then introduced, and its activated NHS ester reacts with the peptide's free amine, covalently attaching the lipoamino acid.
This method is a cornerstone in the synthesis of analogues of GLP-1, such as liraglutide, where the palmitoyl-glutamic acid unit is attached to a specific lysine residue in the peptide backbone. chemicalbook.comchemicalbook.com The tert-butyl (OtBu) ester on the α-carboxyl group of the glutamic acid acts as a protecting group, which is typically removed during the final acid cleavage from the resin.
Challenges in Palmitoyl-Glutamyl Acylation Efficiency and Selectivity
While effective, the synthesis of lipidated peptides presents significant challenges. The introduction of highly hydrophobic moieties like the palmitoyl (B13399708) group can lead to peptide aggregation and decreased solubility in both aqueous and organic solvents. nih.gov This can severely hamper the efficiency of subsequent synthetic steps and complicate the final purification process, often resulting in low yields. nih.govnih.gov
Achieving selectivity during acylation is another critical challenge. nih.gov Since NHS esters can react with any primary amine, controlling the reaction to target a specific site (e.g., a particular lysine versus the N-terminus) requires careful optimization of reaction conditions, such as pH and stoichiometry. nih.govjyi.org Uncontrolled reactions can lead to a heterogeneous mixture of products, with the lipid attached at various positions, which is undesirable for therapeutic applications. nih.gov
Development of "Catch-Lipidation-and-Release" Strategies
To overcome the challenges of direct lipidation during SPPS, more advanced purification strategies have been developed. One such method is the "catch-lipidation-and-release" approach, which has been successfully applied to the synthesis of liraglutide. researchgate.net
This strategy involves two main stages:
Catch and Purify: The crude peptide precursor, synthesized without the lipid moiety, is first captured on a solid support. This step allows for the removal of truncated peptides and other impurities by simple washing and filtration. researchgate.netresearchgate.net
Lipidate and Release: While the purified peptide is still attached to the support, the this compound reagent is introduced in a controlled lipidation step. After the reaction, the final, fully lipidated peptide is cleaved from the support. researchgate.net
This method offers significant advantages over direct synthesis, primarily by simplifying the purification process and improving the final product's purity. researchgate.net
| Synthesis Strategy | Description | Reported Purity | Reference |
| Direct Synthesis | The lipidated building block is incorporated directly into the peptide sequence during SPPS. | 86% HPLC purity after purification. | researchgate.net |
| Catch-Lipidation-and-Release | The peptide precursor is first purified on a solid support and then lipidated in a controlled step before release. | >90% HPLC purity. | researchgate.net |
Bioconjugation with Biomolecules
The utility of this compound extends beyond SPPS to the broader field of bioconjugation. creative-biolabs.com Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined properties. jyi.org
Covalent Attachment to Amine-Containing Biological Substrates
The reactive NHS ester of this compound enables its covalent attachment to various biological substrates that contain primary amines, most notably proteins. creative-biolabs.comnih.gov The post-translational modification of proteins with fatty acids, known as acylation, is a natural process that can influence protein localization and function, often by anchoring them to cell membranes. nih.govspringernature.com
By using this compound, researchers can mimic this process synthetically. The reagent can be used to attach the palmitoyl group to lysine residues or the N-terminus of a target protein in solution. nih.govnih.gov This modification can be used to study the effects of lipidation on protein behavior, enhance the membrane association of a protein, or improve the therapeutic properties of a protein drug by creating a lipid anchor. nih.gov The covalent bond formed is a stable amide linkage, ensuring the permanency of the modification under physiological conditions. nih.gov
Conjugation to Peptides and Proteins for Structural and Functional Studies
The conjugation of this compound to peptides and proteins is a widely employed strategy to modulate their structural and functional characteristics. The primary mechanism of action involves the reaction of the N-hydroxysuccinimide (NHS) ester group of this compound with primary amine groups present on the target biomolecule, typically the ε-amino group of lysine residues or the N-terminal α-amino group. nih.gov This reaction forms a stable amide bond, effectively tethering the lipophilic palmitoyl-glutamyl moiety to the peptide or protein.
The introduction of the long palmitoyl chain significantly increases the hydrophobicity of the modified molecule. This alteration can induce profound changes in the secondary and tertiary structure of peptides and proteins. For instance, a study on a 28-amino acid peptide hormone demonstrated that palmitoylation induced a structural transition from a 310-helix to a more stable α-helical conformation. nih.gov This structural change was observed irrespective of the buffer type and pH (ranging from 5.5 to 8.0). nih.gov Such conformational changes can have significant implications for the biological activity of the molecule, including its receptor binding affinity and signaling properties.
Furthermore, the increased lipophilicity imparted by the palmitoyl group can enhance the interaction of the modified peptide or protein with biological membranes. This is a crucial aspect for studying membrane-associated proteins and for enhancing the cellular uptake of therapeutic peptides. Research has shown that artificial palmitoylation of proteins can control their selective partitioning into lipid raft microdomains on the plasma membrane, which are critical for cellular signaling pathways. chemimpex.com
The functional consequences of such modifications are a key area of investigation. By selectively acylating specific sites on a protein, researchers can probe the role of different domains in protein function. While direct studies detailing the use of this compound for comprehensive functional analysis are emerging, the broader field of protein S-fatty acylation highlights the importance of such modifications in regulating protein localization, stability, and interaction with other molecules. nih.gov
Modification of Nucleic Acids and Oligosaccharides for Research Purposes
The application of lipidation strategies extends beyond the realm of peptides and proteins to include nucleic acids and oligosaccharides. While specific research detailing the use of this compound for these purposes is limited, the principles of bioconjugation suggest its potential utility. Commercial entities offer services for the custom modification of oligonucleotides and oligosaccharides, indicating a demand for such lipidated biomolecules in research. nih.gov
In the context of nucleic acids, particularly antisense oligonucleotides (ASOs), conjugation with fatty acids like palmitic acid has been shown to enhance their therapeutic potential. Palmitic acid-conjugated ASOs exhibit increased accumulation and activity in various tissues. plos.org This is attributed to the enhanced binding of the lipidated ASO to plasma proteins such as albumin, which facilitates their transport across endothelial barriers. plos.org The modification can lead to a modest increase in tissue accumulation and a corresponding enhancement in the biological activity of the ASO. plos.org
Integration into Nanoparticle Systems for Research Applications
The unique properties of this compound make it a candidate for the functionalization of nanoparticle systems, particularly in the development of drug delivery vehicles. chemimpex.com The palmitoyl chain can act as a hydrophobic anchor, allowing for the integration of the molecule into the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles. nih.goviris-biotech.de This can be used to create lipid-polymer hybrid nanoparticles, which combine the advantages of both systems, such as high drug loading capacity and improved stability. nih.goviris-biotech.de
The glutamic acid component of this compound can serve as a versatile linker for the attachment of targeting ligands or therapeutic agents to the nanoparticle surface. For example, L-glutamic acid has been used to functionalize silver nanoparticles. researchgate.net This surface modification can be tailored to enhance the specific delivery of the nanoparticles to target cells or tissues.
While the direct incorporation of this compound into nanoparticle systems is an area of ongoing research, studies on similar amphiphilic molecules provide a strong rationale for its potential applications. For instance, nanoparticles composed of amphiphilic poly(γ-glutamic acid) with different hydrophobic side chains have been synthesized and shown to have membrane-disruptive activity, which can be beneficial for intracellular drug delivery. researchgate.net Similarly, palmitic acid-functionalized nanoparticles have been developed to overcome biological barriers for oral drug delivery. nih.gov These examples underscore the potential of using this compound to create advanced nanoparticle systems for research and therapeutic applications.
Development of Biologically Active Conjugates
A primary application of this compound is in the synthesis of biologically active conjugates, where the addition of the palmitoyl-glutamyl side chain is intended to enhance the therapeutic properties of a parent molecule. chemicalbook.com
Synthesis of Glucagon-Like Peptide-1 (GLP-1) Analogues Incorporating the Palmitoyl-Glutamyl Side Chain
The most prominent and well-documented use of this compound is in the synthesis of long-acting analogues of Glucagon-Like Peptide-1 (GLP-1). iris-biotech.dechemicalbook.comequationchemical.com GLP-1 is a peptide hormone with important roles in regulating blood glucose levels. nih.gov However, native GLP-1 has a very short half-life in the body. nih.gov
By conjugating this compound to a specific lysine residue in the GLP-1 peptide sequence, researchers have been able to create analogues with significantly extended duration of action. iris-biotech.dechemicalbook.com The attached palmitoyl group promotes the binding of the GLP-1 analogue to serum albumin, a long-lived protein in the bloodstream. nih.gov This binding creates a circulating reservoir of the drug, protecting it from rapid degradation and clearance, thereby prolonging its therapeutic effect. nih.gov This strategy has been successfully employed in the development of commercially available GLP-1 receptor agonists for the treatment of type 2 diabetes. iris-biotech.denih.gov
Conjugation to Hormones and Regulatory Peptides for Mechanistic Investigations
The utility of this compound extends beyond GLP-1 to the modification of other hormones and regulatory peptides for mechanistic studies. A notable example is the palmitoylation of Prolactin-Releasing Peptide (PrRP). nih.govnih.govplos.org PrRP is an anorexigenic neuropeptide involved in the regulation of food intake and energy expenditure. nih.govplos.org
Studies have shown that the conjugation of a palmitoyl group to PrRP, either at the N-terminus or at a specific lysine residue (Lys11) using a γ-glutamic acid linker, significantly enhances its biological activity. nih.govplos.org Palmitoylation increased the binding affinity of PrRP analogues to their target receptors, GPR10 and NPFF-R2, and also resulted in high affinity for another receptor, NPFF-R1. nih.govnih.gov These lipidized analogues also demonstrated increased potency in activating downstream signaling pathways, such as the phosphorylation of ERK, Akt, and CREB. nih.govnih.gov These findings highlight how this compound can be used as a tool to create more potent and stable peptide analogues for investigating the complex mechanisms of hormone action. nih.govnih.govplos.org
Impact of Conjugation Site and Stoichiometry on Molecular Functionality
In the case of PrRP analogues, it was found that palmitoylation at Lys11 resulted in an affinity for the GPR10 receptor that was comparable to analogues palmitoylated at the N-terminus. plos.org However, an analogue that was modified at both the N-terminus and Lys11 showed different effects in long-term studies, suggesting that the position and number of lipid modifications are crucial for the desired therapeutic outcome. plos.org
The stoichiometry of the reaction, which is the molar ratio of this compound to the peptide, needs to be carefully controlled to achieve the desired degree of modification. Insufficient acylation will result in a low yield of the desired product, while excessive acylation can lead to non-specific modifications at multiple sites, potentially compromising the biological activity of the peptide. In a study on the controlled release of octreotide, it was observed that a significant percentage of the released peptide was acylated, highlighting the importance of controlling the reaction conditions to minimize unwanted side reactions. Further research is needed to systematically evaluate the impact of conjugation site and stoichiometry on the molecular functionality of a wider range of peptides and proteins modified with this compound.
Molecular Engineering and Functional Implications of Palm D Glu Osu Otbu Conjugates
Influence of Palmitoyl-Glutamyl Moiety on Peptide Conformation and Dynamics
The introduction of the bulky and flexible palmitoyl-glutamyl moiety can significantly alter the three-dimensional structure and dynamic properties of a peptide. The long hydrocarbon chain of the palmitic acid residue introduces a significant hydrophobic element, which can drive conformational changes to minimize its exposure to aqueous environments. This often leads to the adoption of more ordered secondary structures, such as α-helices or β-sheets, within the peptide backbone. nih.gov
For instance, studies on palmitoylated peptide amphiphiles have shown that the palmitoyl (B13399708) chains can drive the self-assembly of peptides into well-defined fibrillar structures, wherein the peptides adopt a stretched β-sheet conformation. nih.gov In other cases, palmitoylation has been observed to induce a transition from a more random coil or 310-helix to a more stable α-helical structure. This conformational ordering is not only dependent on the presence of the lipid chain but also on the surrounding environment, such as the pH and the presence of micelles.
The flexibility of the palmitoyl chain also introduces a dynamic element. While the peptide backbone may become more ordered, the lipid tail can exhibit considerable motional freedom, which is crucial for its interactions with other hydrophobic entities, such as cell membranes. This increased structural organization and altered dynamics can have a significant impact on the biological function of the peptide, influencing its stability, receptor binding, and cellular uptake.
Role in Modulating Molecular Interactions at Biological Interfaces
The conjugation of the palmitoyl-glutamyl moiety to a biomolecule dramatically alters its physicochemical properties, most notably its hydrophobicity. This change is pivotal in modulating the molecule's interactions at biological interfaces, such as cell membranes and protein surfaces.
Impact on Membrane Association and Liposome Integration
A primary and well-documented consequence of palmitoylation is the enhanced affinity of the modified molecule for lipid membranes. The long, saturated C16 alkyl chain of palmitic acid acts as a hydrophobic anchor, facilitating the partitioning of the conjugate from the aqueous extracellular space into the lipid bilayer of cell membranes. nih.gov This membrane association is a critical first step for the subsequent biological actions of many lipidated peptides, including internalization and interaction with membrane-bound receptors.
The integration of palmitoylated molecules into liposomes, which are artificial lipid vesicles, is a widely used model system to study these membrane interactions. The efficiency of integration and the resulting stability of the liposome-conjugate complex can be quantified using various biophysical techniques. Research has shown that the length of the acyl chain and the nature of the linker are critical determinants of the stability and fusion properties of peptide-liposome systems. nih.gov
Table 1: Influence of Palmitoylation on Peptide-Membrane Interactions (Representative Data)
| Peptide/Conjugate | Membrane Model | Method | Key Finding | Reference |
| Palmitoylated SNAP-23 peptide | Lipid Vesicles | Fusion Assay | Palmitoylation is essential for membrane association and induces membrane fusion. | nih.gov |
| pHLIP (pH-Low Insertion Peptide) | POPC Liposomes | Fluorescence & CD Spectroscopy | Insertion kinetics are pH-dependent and vary with the position of tryptophan reporters along the peptide. | pnas.org |
| Palmitoylated Peptides | Tris Buffer | Mass Spectrometry | Palmitoyl groups can be lost under certain buffer and temperature conditions, indicating the lability of the thioester bond. | researchgate.net |
Effects on Protein-Protein and Peptide-Receptor Binding Affinity
The conformational changes induced by the palmitoyl-glutamyl moiety, coupled with its ability to anchor the conjugate to cell membranes, can significantly influence the binding affinity of a peptide for its target receptor or other proteins. By localizing the peptide on the membrane surface, the effective concentration in the vicinity of a membrane-bound receptor is increased, which can lead to enhanced binding and downstream signaling.
Furthermore, the palmitoyl group itself can engage in specific interactions with hydrophobic pockets on the receptor or an accessory binding protein, such as albumin. researchgate.net The binding to serum albumin is a particularly important consequence of lipidation for therapeutic peptides, as it can dramatically extend their plasma half-life by protecting them from renal clearance and enzymatic degradation. The length and nature of the fatty acid, as well as the linker, are critical for optimizing this interaction.
In the context of peptide-receptor interactions, the introduction of the palmitoyl-glutamyl group can either increase or decrease binding affinity, depending on the specific receptor and the site of conjugation. For some G protein-coupled receptors (GPCRs), the lipid moiety is thought to interact with the transmembrane domains of the receptor or the surrounding lipid environment, which can allosterically modulate the conformation of the ligand-binding pocket.
Table 2: Impact of Lipidation on Peptide-Receptor Binding Affinity (Representative Data for GLP-1 Analogs)
| Peptide/Analog | Receptor | Assay | Change in Affinity (Relative to Native Peptide) | Reference |
| Liraglutide (Palmitoyl-Glu modified) | GLP-1R | Radioligand Binding | Increased albumin binding, extended half-life | researchgate.net |
| Semaglutide (C18 diacid modified) | GLP-1R | cAMP Production | Potent agonism, prolonged action | nih.gov |
| Various GLP-1 Analogs | GLP-1R | Insulinotropic Activity | Activity is sensitive to amino acid substitutions and modifications. | nih.gov |
This table provides representative data for well-studied GLP-1 analogs, which often incorporate a fatty acid-glutamic acid linker, to illustrate the effects on receptor binding. GLP-1R stands for Glucagon-Like Peptide-1 Receptor.
Rational Design Principles for Modulating Molecular Stability
One of the primary motivations for utilizing lipidation in drug design is to enhance the metabolic stability of peptide-based therapeutics. Peptides are often susceptible to rapid degradation by proteases in the bloodstream and gastrointestinal tract. The attachment of a palmitoyl-glutamyl moiety can sterically hinder the approach of proteolytic enzymes to the peptide backbone, thereby increasing its resistance to degradation. scilit.com
The extended plasma half-life of many lipidated peptides is also a direct consequence of their binding to serum albumin. This reversible binding creates a circulating reservoir of the drug, which is protected from both enzymatic degradation and rapid clearance by the kidneys. The rational design of the linker connecting the fatty acid to the peptide is crucial for optimizing this albumin binding and, consequently, the pharmacokinetic profile of the drug.
Furthermore, the conformational stabilization afforded by the palmitoyl group can also contribute to increased stability. By favoring a more compact and ordered structure, the peptide may be less prone to denaturation or aggregation under physiological conditions. However, it is also important to note that palmitoylation can, in some contexts, decrease thermal or photostability, highlighting the need for careful biophysical characterization of each new conjugate.
Structure-Activity Relationship (SAR) Studies for Palmitoylated Biomolecules
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. mdpi.com For palmitoylated biomolecules, SAR studies typically involve systematically modifying the structure of the conjugate and evaluating the impact on a specific biological endpoint, such as receptor activation or enzyme inhibition.
Key parameters that are often varied in SAR studies of lipidated peptides include:
The length of the fatty acid chain: This has been shown to be a critical determinant of both albumin binding and receptor potency. researchgate.net
The nature and position of the linker: The glutamic acid linker in Palm-D-Glu(OSu)-OtBu provides a specific spacing and charge that can be crucial for activity. Modifications to the linker can have a profound impact.
The site of attachment on the peptide: The biological activity can be highly sensitive to where the lipid moiety is attached.
Amino acid substitutions in the peptide backbone: Combining lipidation with changes to the peptide sequence allows for the fine-tuning of activity.
For example, extensive SAR studies on glucagon-like peptide-1 (GLP-1) analogs have led to the development of highly successful drugs for the treatment of type 2 diabetes. nih.govmdpi.com These studies have demonstrated that the introduction of a fatty acid via a glutamic acid linker at a specific position in the peptide, combined with strategic amino acid substitutions, can dramatically improve the therapeutic profile of the native peptide.
Table 3: Key Parameters in SAR Studies of Palmitoylated Peptides
| Parameter Varied | Common Modifications | Typical Impact Observed |
| Fatty Acid Chain Length | C14, C16 (Palmitoyl), C18, C20 | Affects albumin binding, receptor potency, and duration of action. |
| Linker Chemistry | Diacids, amino acids (e.g., Glu), PEG spacers | Influences solubility, albumin affinity, and steric hindrance. |
| Attachment Site | N-terminus, C-terminus, specific amino acid side chains (e.g., Lys) | Determines the orientation of the peptide at the membrane and interaction with the receptor. |
| Peptide Backbone | Alanine scanning, substitution with non-natural amino acids | Identifies key residues for receptor binding and can enhance proteolytic stability. |
This table summarizes common parameters investigated in SAR studies of lipidated peptides to guide the rational design of new therapeutic agents.
Advanced Research Perspectives and Methodological Advancements for Palm D Glu Osu Otbu
Green Chemistry Approaches in Palm-D-Glu(OSu)-OtBu Synthesis
The synthesis of lipidated peptides, including those incorporating this compound, traditionally relies on solid-phase peptide synthesis (SPPS). However, conventional SPPS protocols generate substantial chemical waste and utilize hazardous solvents and reagents. tandfonline.com The principles of green chemistry, which aim to reduce environmental impact and improve safety, are driving significant innovation in this area. biotage.commdpi.comresearchgate.net
Environmentally Benign Solvent Systems
A major focus of green chemistry in peptide synthesis is the replacement of hazardous polar aprotic solvents. tandfonline.com N,N-Dimethylformamide (DMF), a widely used solvent in SPPS, has been classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity, prompting regulatory restrictions and accelerating the search for safer alternatives. tandfonline.comgyrosproteintechnologies.com
Research has identified several greener solvents that can serve as viable replacements for DMF. Key characteristics for an effective SPPS solvent include the ability to swell the resin, solubilize amino acids and reagents, and facilitate reaction kinetics. biotage.com Promising alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), N-butylpyrrolidinone (NBP), and γ-valerolactone (GVL). tandfonline.combiotage.comtandfonline.com Studies have shown that solvents like 2-MeTHF and NBP can yield high crude purity, although optimization of reaction protocols, particularly for the Fmoc deprotection step, is often necessary. biotage.comtandfonline.com Binary mixtures, such as dimethyl sulfoxide (B87167) (DMSO)/ethyl acetate (B1210297) (EtOAc), have also emerged as promising systems, offering adjustable polarity to suit different reaction conditions. gyrosproteintechnologies.com
Table 1: Comparison of Environmentally Benign Solvents for Peptide Synthesis
| Solvent | Abbreviation | Key Characteristics | Source |
|---|---|---|---|
| 2-Methyltetrahydrofuran | 2-MeTHF | Bio-based origin, low toxicity, provides high crude purity in certain applications. biotage.com | tandfonline.combiotage.com |
| N-Butylpyrrolidinone | NBP | Polar aprotic green solvent, good performance and solubility profile in SPPS. tandfonline.comgyrosproteintechnologies.com | tandfonline.comtandfonline.comgyrosproteintechnologies.com |
| γ-Valerolactone | GVL | Derived from biomass, considered a sustainable solvent choice. tandfonline.com | tandfonline.comtandfonline.com |
| Cyclopentyl methyl ether | CPME | Substantially less toxic than DMF/NMP, evaluated for solubility and resin swelling. biotage.com | tandfonline.combiotage.com |
| Dimethyl Sulfoxide / Ethyl Acetate | DMSO / EtOAc | Binary mixture of less hazardous solvents; polarity can be adjusted by changing component ratios. gyrosproteintechnologies.com | tandfonline.comgyrosproteintechnologies.com |
| Anisole / N-octylpyrrolidone | Anisole / NOP | Novel green mixture, shows good swelling for ChemMatrix resins and solubilizes Fmoc-protected amino acids. tandfonline.com | tandfonline.com |
Sustainable Coupling Reagents and Catalysis
The formation of the amide bond between the activated carboxyl group of a molecule like this compound and an amine on a peptide requires a coupling reagent. iris-biotech.de Traditional carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are effective but can cause racemization and produce insoluble byproducts. peptide.com This led to the development of aminium and phosphonium (B103445) salt-based reagents such as HBTU, HATU, and PyBOP, which offer higher reactivity and suppress side reactions, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). iris-biotech.depeptide.comsigmaaldrich.com
However, many of these additives, particularly HOBt and its derivative HOAt, are explosive, posing significant safety risks. sigmaaldrich.comacs.org The drive for sustainability and safety has spurred the development of new coupling reagents based on safer additives. A key innovation is the use of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). acs.org Reagents incorporating this moiety, such as COMU, demonstrate coupling efficiencies comparable or superior to HATU without the associated explosion hazard. sigmaaldrich.combachem.com Furthermore, the byproducts of Oxyma-based reagents are highly soluble, simplifying purification. bachem.com The development of organophosphorus reagents like diethylphosphoryl-Oxyma (DPOx) also shows promise for their excellent performance and compatibility with green chemistry principles, including use in aqueous media. acs.org
Table 2: Comparison of Conventional and Sustainable Coupling Reagents
| Reagent | Type | Advantages | Disadvantages/Limitations |
|---|---|---|---|
| DCC / DIC | Carbodiimide | Effective and inexpensive. peptide.com | Risk of racemization; byproduct of DCC is insoluble. peptide.com |
| HBTU / HATU | Aminium Salt | Highly efficient, fast reactions, low racemization. peptide.comsigmaaldrich.com | Based on explosive HOBt/HOAt additives. sigmaaldrich.comacs.org |
| PyBOP | Phosphonium Salt | Generates OBt esters, useful for difficult couplings. sigmaaldrich.com | Solutions have moderate stability. sigmaaldrich.com |
| COMU | Aminium Salt | High coupling efficiency, based on non-explosive OxymaPure, soluble byproducts. sigmaaldrich.combachem.com | Considered a modern, safer standard. |
| PyOxim / DPOx | Phosphonium Salt | Based on OxymaPure, minimal racemization, compatible with aqueous media. acs.org | Represents a move towards greener phosphorus-based reagents. acs.org |
High-Throughput Synthesis and Screening of Palmitoylated Libraries
Understanding the biological impact of palmitoylation requires the ability to synthesize and test large numbers of modified molecules. High-throughput synthesis (HTS) and screening of palmitoylated compound libraries are essential for identifying new therapeutic leads and for studying the enzymes involved in palmitoylation, such as zDHHC palmitoyl-acyltransferases (PATs). nih.govroyalsocietypublishing.org
Chemical libraries containing millions of compounds can be screened to find modulators of specific PATs. nih.gov For example, a mixture-based screening approach using a positional scanning library format was successfully used to identify inhibitors of Erf2, a yeast PAT. nih.gov Such screens often employ fluorescence-based assays in a high-throughput format, which can be validated with secondary, orthogonal assays. nih.gov Another innovative HTS method utilizes a yeast-based system where the palmitoylation status of a reporter protein controls the expression of a selectable marker, allowing for the rapid identification of inhibitors from large compound libraries. royalsocietypublishing.org
The generation of these libraries often relies on automated synthesis platforms. criver.com These systems can prepare assay-ready plates containing hundreds or thousands of distinct compounds for screening. criver.commdpi.com The libraries themselves can be diverse collections of small molecules or focused sets targeting specific protein families like kinases or GPCRs. apexbt.combiomol.com For palmitoylated peptides, libraries can be designed to explore how variations in the peptide sequence or the nature of the lipid moiety affect biological activity.
Table 3: High-Throughput Screening (HTS) Methodologies for Palmitoylation Studies
| HTS Method | Principle | Application Example | Source |
|---|---|---|---|
| Fluorescence-Based Coupled Assay | Enzyme activity is linked to a fluorescent signal, allowing for rapid measurement in a multi-well plate format. | Screening for inhibitors of Erf2 auto-palmitoylation activity. nih.gov | nih.gov |
| Yeast-Based Reporter Gene Assay | Inhibition of palmitoylation of a fusion protein allows a transcription factor to enter the nucleus and activate a reporter gene (e.g., for growth). | Identifying small molecule inhibitors of human and parasite PATs. royalsocietypublishing.org | royalsocietypublishing.org |
| Cell Viability/Proliferation Assay | Automated screening of thousands of compounds in a matrix format to identify synergistic drug combinations that reduce cancer cell viability. | Mapping the drug-combination landscape for TEAD-palmitoylation inhibitors in mesothelioma cell lines. mdpi.com | mdpi.com |
| In Silico Screening | Computational prediction of palmitoylation sites to identify novel substrates for experimental validation. | Global screening for palmitoylation sites, leading to the identification of 10 new palmitoylated proteins. nih.gov | nih.gov |
Development of Novel Analytical Methods for Complex this compound Conjugates
The characterization of complex biomolecular conjugates formed using this compound presents significant analytical challenges. researchgate.net The covalent attachment of a long lipid chain dramatically alters the physicochemical properties of the parent peptide, making it more hydrophobic and prone to aggregation. researchgate.net Therefore, robust analytical methods are required to verify the structure, purity, and stability of these conjugates. nih.gov
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are standard techniques for assessing the purity and detecting impurities in peptide-based drugs. researchgate.net When coupled with mass spectrometry (MS), these methods provide comprehensive structural information, allowing for the confirmation of molecular weight and the identification of modification sites. researchgate.netnih.gov
A significant challenge in the analysis of lipidated proteins and peptides from biological samples is their low abundance compared to their unmodified counterparts. biorxiv.org This has driven the development of novel enrichment and analytical strategies. One innovative method involves the liquid-liquid extraction of hydrophobic lipidated peptides from protein digests into an organic solvent. biorxiv.orgresearchgate.net The isolated lipidated peptides can then be analyzed by nanoLC/MS/MS, using a high-concentration acetonitrile (B52724) gradient to improve separation and detection. researchgate.net This peptide-centric approach allows for the direct identification of endogenous lipidation sites and has been shown to identify more myristoylation sites than previous chemical proteomics methods. researchgate.net
Table 4: Analytical Methods for Lipidated Peptide Conjugates
| Technique | Application | Key Findings / Advantages | Source |
|---|---|---|---|
| HPLC / UPLC | Purity assessment and impurity profiling of synthesized conjugates. | Established methods for quality control in pharmaceutical development. researchgate.net | researchgate.net |
| Mass Spectrometry (MS) | Structural characterization, molecular weight determination, and identification of modification sites. | Provides complete structural information when coupled with chromatography. researchgate.net | researchgate.net |
| Liquid-Liquid Extraction with nanoLC/MS/MS | Global analysis and direct identification of endogenous lipidation sites from complex biological samples. | Simple, rapid method that isolates hydrophobic lipidated peptides for sensitive detection. biorxiv.orgresearchgate.net | biorxiv.orgresearchgate.net |
| Forced Degradation Studies | Evaluating the stability of conjugates under stress conditions (e.g., pH, temperature, oxidation). | Identifies potential degradation pathways and informs on storage conditions. researchgate.net | researchgate.net |
| Circular Dichroism (CD) | Analysis of the secondary structure and conformational stability of the peptide component. | Monitors changes in peptide folding that may result from lipidation or degradation. researchgate.net | researchgate.net |
Future Directions in Biomolecular Engineering and Conjugate Design
The field of biomolecular engineering is poised to revolutionize the design and creation of therapeutic conjugates. nih.gov Future advancements will move beyond simple conjugation and toward the rational design of highly functionalized molecules with precisely tailored properties. This will involve the integration of synthetic biology, computational modeling, and advanced chemical synthesis. defense.govprinceton.edu
One of the key future directions is the development of more sophisticated molecular building blocks. While reagents like this compound provide a means of attaching a lipid, future designs may incorporate cleavable linkers, environmentally responsive elements, or secondary targeting moieties into the linker itself. The goal is to create "smart" conjugates that can be activated at a specific site or time, enhancing efficacy and reducing off-target effects.
Computational tools and in silico modeling will play a crucial role. defense.gov The ability to model the structure and dynamics of a lipidated peptide and its interaction with biological membranes or target receptors will enable the rational design of new conjugates before they are synthesized. defense.govprinceton.edu Furthermore, applied molecular evolution techniques, such as DNA shuffling and phage display, will allow for the rapid generation and screening of vast libraries of peptide variants to identify candidates with optimal characteristics for lipidation. nih.gov As our understanding of the interplay between lipidation and protein function deepens, biomolecular engineering will provide the tools to create next-generation therapeutics for a wide range of diseases. nih.govnih.govudel.edu
Conclusion and Future Outlook for Palm D Glu Osu Otbu Research
Summary of Key Contributions to Chemical Biology
Palm-D-Glu(OSu)-OtBu has made its most significant impact as a specialized chemical modifier for the synthesis of advanced peptide therapeutics. iris-biotech.de Its primary contribution lies in its ability to facilitate the site-specific lipidation of peptides, a strategy used to modulate their pharmacokinetic profiles. iris-biotech.degoogle.com
The compound is an amphiphilic molecule featuring three key chemical motifs:
A 16-carbon palmitoyl (B13399708) chain , which imparts significant lipophilicity.
A D-glutamic acid scaffold where the alpha-carboxyl group is protected by a tert-butyl (OtBu) ester . iris-biotech.de
A gamma-carboxyl group that has been activated as an N-Hydroxysuccinimide (NHS) ester (OSu) . iris-biotech.decreative-biolabs.com
The NHS ester is highly reactive toward primary amine groups, such as the epsilon-amino group of a lysine (B10760008) residue within a peptide sequence, enabling a stable amide bond to be formed via acylation. google.comcreative-biolabs.com This bioconjugation capability is central to its function. The most notable application of this technology is in the manufacture of Liraglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. iris-biotech.demedchemexpress.comrvrlabs.com In this context, the attachment of the palmitoyl-glutamic acid side chain via Palm-L-Glu(OSu)-OtBu (the L-isomer) allows the resulting lipopeptide to reversibly bind to serum albumin in the bloodstream. iris-biotech.decreative-biolabs.com This binding sequesters the peptide, protecting it from rapid degradation and renal clearance, thereby dramatically extending its circulatory half-life.
Thus, the core contribution of this compound and its isomers to chemical biology is providing a robust and efficient chemical tool to overcome the inherent poor pharmacokinetic properties of many therapeutic peptides, transforming them into effective long-acting drugs.
| Property | Information | Reference |
|---|---|---|
| Chemical Name | N-alpha-Palmitoyl-D-glutamic-acid alpha-t-butyl-gamma-succinimidyl ester | iris-biotech.de |
| Common Synonyms | Palm-D-Glu(NHS)-OtBu, (R)-2-Hexadecanoylamino-pentanedioic acid 5-tert-butyl ester 1-(2,5-dioxo-pyrrolidin-1-yl) ester | iris-biotech.de |
| CAS Number | 240133-35-1 | iris-biotech.de |
| Molecular Formula | C₂₉H₅₀N₂O₇ | iris-biotech.decreative-biolabs.com |
| Molecular Weight | 538.72 g/mol | iris-biotech.de |
| Primary Function | Peptide modifier building block for site-specific lipidation. | iris-biotech.deiris-biotech.de |
| Key Application | Used in the synthesis of Liraglutide and other GLP-1 analogues to enhance albumin binding and extend therapeutic half-life. | iris-biotech.demedchemexpress.comrvrlabs.com |
Emerging Trends and Unexplored Research Avenues
While the utility of this compound in modifying GLP-1 analogues is well-documented, current and future research is poised to expand its application into new domains. Emerging trends focus on leveraging its unique properties for novel molecular designs, while several research avenues remain largely unexplored.
Emerging Trends:
Lipidation of New Peptide/Protein Classes: A significant trend involves applying the lipidation strategy, proven successful with GLP-1, to other classes of peptide and protein therapeutics. This includes hormones, antibodies, and enzymes where a longer duration of action is therapeutically advantageous.
Development of Advanced Drug Delivery Systems: There is growing interest in using modified amino acids to construct sophisticated drug delivery vehicles. Research on poly(α-L-glutamic acid) (PGA) based nanomaterials highlights a trend toward creating biocompatible and biodegradable carriers for targeted drug delivery. nih.gov The amphiphilic nature of this compound makes it an ideal candidate for incorporation into such systems.
Unexplored Research Avenues:
Self-Assembling Nanocarriers: The amphiphilic character of this compound could be harnessed to create self-assembling structures like micelles or liposomes. These could serve as nanocarriers to encapsulate other hydrophobic drugs, potentially improving their solubility and bioavailability.
Chemoproteomic Probing of the "Lipidome": The reactive NHS ester makes this compound a potential chemical probe for proteomics research. chemikailproteomics.com It could be used to map accessible lysine residues on a proteome-wide scale, a technique that could help identify new proteins whose function can be modulated by lipidation. This aligns with modern chemoproteomic strategies that use reactive fragments to discover new drug targets. chemikailproteomics.com
Functional Impact of D-Amino Acid Stereochemistry: The "D" configuration of the glutamic acid residue is synthetically specific. An unexplored area is the systematic investigation of how incorporating this D-amino acid into a peptide side chain affects its biological properties, such as resistance to proteolysis, receptor binding affinity, and immunogenicity, compared to its natural L-isomer counterpart.
| Category | Description | Potential Impact |
|---|---|---|
| Emerging Trend | Application of lipidation to diverse therapeutic proteins and peptides beyond GLP-1. | Broadening the scope of long-acting biologics. |
| Emerging Trend | Use of modified glutamic acids in polymeric drug delivery systems. nih.gov | Creation of next-generation, targeted nanomedicines. |
| Unexplored Avenue | Development of self-assembling nanocarriers from this compound. | New formulations for poorly soluble drugs. |
| Unexplored Avenue | Use as a chemical probe in chemoproteomics to map reactive lysines. chemikailproteomics.com | Discovery of novel drug targets and lipid-modified proteins. |
| Unexplored Avenue | Systematic study of the biological effects of the D-amino acid configuration in the linker. | Fine-tuning of peptide stability and pharmacology. |
Interdisciplinary Research Opportunities
The full potential of this compound and related compounds can be unlocked through collaborations that bridge distinct scientific disciplines. Such partnerships are essential for translating this chemical tool into novel technologies and therapeutics.
Chemical Biology & Materials Science: Joint efforts in this area could focus on designing and characterizing novel self-assembling biomaterials. Researchers could investigate how this compound and other lipidated amino acids form structures like vesicles and hydrogels, with potential applications in tissue engineering and protocell research. researchgate.net
Medicinal Chemistry & Computational Biology: The synthesis of new derivatives of this compound could be guided by computational modeling. nih.gov Molecular docking simulations can predict how variations in the lipid chain length or linker chemistry affect binding to albumin and target receptors, enabling the rational design of lipopeptides with tailored pharmacokinetic and pharmacodynamic profiles. nih.gov
Proteomics & Drug Discovery: A powerful synergy exists between chemists who can design and synthesize reactive probes like this compound and proteomics experts who can deploy these tools in mass spectrometry-based platforms. nih.gov Such collaborations could uncover new druggable sites on proteins, particularly those previously considered "undruggable," by identifying reactive lysines in key functional pockets. chemikailproteomics.com
Synthetic Chemistry & Pharmaceutical Engineering: Optimizing the large-scale synthesis of this compound and its subsequent conjugation to therapeutic peptides presents a significant challenge. Interdisciplinary work is needed to develop more efficient, cost-effective, and environmentally sustainable manufacturing processes, moving towards green chemistry principles in pharmaceutical production. researchgate.net
| Collaborating Fields | Research Focus | Goal |
|---|---|---|
| Chemical Biology & Materials Science | Design and characterization of self-assembling biomaterials using lipidated amino acids. researchgate.net | Develop novel drug delivery vehicles, protocells, and functional biomaterials. |
| Medicinal Chemistry & Computational Biology | Rational design of new lipopeptides guided by molecular docking and simulation. nih.govnih.gov | Optimize drug half-life and target affinity for new therapeutics. |
| Proteomics & Drug Discovery | Use of this compound as a probe to map reactive lysines on a proteome-wide scale. chemikailproteomics.com | Identify novel drug targets and functionally important protein sites. |
| Synthetic Chemistry & Pharmaceutical Engineering | Development of scalable, efficient, and sustainable synthesis and conjugation processes. researchgate.net | Reduce manufacturing costs and environmental impact of lipopeptide drugs. |
Q & A
Q. What are the standard protocols for handling and storing Palm-D-Glu(OSu)-OtBu in peptide synthesis?
this compound is moisture-sensitive and requires storage at -20°C under inert gas (e.g., argon). Prior to use, equilibrate to room temperature in a desiccator to prevent hydrolysis of the active ester (OSu). For coupling reactions, dissolve in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to confirm acylation .
Q. Which analytical techniques are most effective for characterizing this compound purity and reaction intermediates?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, focusing on the tert-butyl (δ ~1.4 ppm) and succinimidyl ester (δ ~2.8 ppm) protons. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 220 nm is recommended for purity assessment. Mass spectrometry (MS) ensures correct molecular weight identification, particularly for intermediates .
Q. How does the stereochemistry (D-configuration) of this compound influence its reactivity in peptide coupling?
The D-configuration affects steric interactions during nucleophilic attack by amino groups. Compared to the L-isomer, it may slow coupling kinetics due to unfavorable spatial alignment with chiral catalysts (e.g., HOBt/DIC). Validate enantiomeric integrity via chiral HPLC or circular dichroism (CD) spectroscopy to rule out racemization during synthesis .
Advanced Research Questions
Q. What experimental design strategies optimize coupling efficiency of this compound in sterically hindered environments?
Use a factorial design (e.g., 2³ design) to test variables: (1) solvent polarity (DMF vs. DCM), (2) coupling reagent (HOBt vs. PyBOP), and (3) reaction time (4–24 hrs). Analyze outcomes via ANOVA to identify significant factors. For steric hindrance, introduce microwave-assisted synthesis to enhance reaction rates while monitoring epimerization risks with chiral columns .
Q. How can conflicting NMR data (e.g., split peaks for tert-butyl groups) be resolved during structural analysis?
Peak splitting may arise from dynamic rotational restriction of the tert-butyl group. Perform variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures (e.g., 40–60°C). Compare with computational models (DFT calculations) to correlate chemical shifts with conformational energy barriers .
Q. What methodologies address side reactions (e.g., hydrolysis or OSu ring-opening) during prolonged storage or synthesis?
Implement kinetic studies using UV-Vis spectroscopy to track OSu hydrolysis rates under varying humidity levels. Stabilize the compound by co-lyophilizing with cryoprotectants (e.g., trehalose) or using molecular sieves in storage vials. For synthesis, employ real-time monitoring via in-situ IR spectroscopy to detect early hydrolysis and adjust reaction conditions .
Q. How can computational tools (e.g., COMSOL Multiphysics) model this compound’s reactivity in multi-step peptide assemblies?
Use molecular dynamics (MD) simulations to predict solvation effects and transition states during acylation. COMSOL can integrate reaction kinetics with diffusion parameters to optimize solvent systems. Validate models with experimental data (e.g., reaction yields) to refine activation energy predictions .
Methodological Frameworks for Research Design
Q. What theoretical frameworks guide mechanistic studies of this compound in peptide bond formation?
Link to transition-state theory (TST) to explain nucleophilic attack mechanisms. Density Functional Theory (DFT) can map electron density changes during OSu activation. Correlate computational findings with experimental kinetics (e.g., Eyring plots) to validate mechanistic pathways .
Q. How should researchers design controls to distinguish between desired acylation and competing side reactions?
Include negative controls (e.g., omitting coupling reagents) to identify non-specific reactions. Use isotopic labeling (e.g., ¹⁵N-amino acids) with MS/MS to trace acyl transfer pathways. Compare reaction outcomes with Palm-L-Glu(OSu)-OtBu to isolate stereochemical effects .
Q. What statistical approaches are suitable for analyzing variability in coupling yields across batches?
Apply multivariate regression to correlate yield variability with factors like reagent lot numbers or humidity levels. Use principal component analysis (PCA) to identify latent variables (e.g., trace metal contaminants) affecting reproducibility. Report confidence intervals (95% CI) for yield data to quantify uncertainty .
Data Interpretation and Contradiction Management
Q. How to reconcile discrepancies between theoretical and observed coupling efficiencies?
Perform sensitivity analysis to identify model assumptions (e.g., ideal mixing conditions) that deviate from practice. Use Bayesian inference to update theoretical predictions with empirical data, prioritizing parameters like solvent polarity or temperature gradients .
Q. What strategies validate the absence of epimerization in this compound-derived peptides?
Combine chiral HPLC with Marfey’s reagent derivatization to detect D/L-Glu residues. Cross-validate with enzymatic assays (e.g., L-specific aminopeptidases) and compare retention times with synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
